N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide backbone linked to a phenethyl group substituted with a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. This structural framework is of interest in medicinal chemistry due to the pharmacological relevance of oxazolidinones (e.g., antibacterial agents) and thiophene-carboxamides (often explored for kinase inhibition or anti-inflammatory activity).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-14-9-22-16(21)18(14)8-13(11-4-2-1-3-5-11)17-15(20)12-6-7-23-10-12/h1-7,10,13H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOHEUBONMBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the oxazolidinone is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Attachment of the Thiophene Ring: The final step involves the coupling of the intermediate with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The oxazolidinone moiety can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, while the thiophene ring may interact with various enzymes, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
The target compound is compared below with structurally related analogs from the literature, focusing on heterocyclic cores, substituents, and synthetic yields.
Key Observations:
Heterocyclic Core Variations: The target compound’s oxazolidinone ring differs from the thiazolidinone (sulfur-containing) in analogs. This substitution may alter hydrogen-bonding capacity and metabolic stability . Compounds in retain the thiophene-3-carboxamide backbone but incorporate triazolyl and acetylphenyl groups, enhancing π-π stacking or electron-withdrawing effects compared to the target’s simple phenyl group .
Synthetic Efficiency: Thiazolidinone derivatives () show moderate to high yields (37–70%), influenced by halogen substituents. For example, 4g (4-Cl) achieves 70% yield, while 4i (2-Cl-6-F) drops to 37%, suggesting steric or electronic hindrance . The target compound’s synthesis may face challenges due to the oxazolidinone’s sensitivity to hydrolysis, necessitating anhydrous conditions.
Spectroscopic Features: IR Spectroscopy: Thiazolidinone analogs () exhibit C=O stretches near 1675–1680 cm⁻¹, whereas the target’s oxazolidinone may show higher-frequency stretches (~1700–1750 cm⁻¹) due to increased ring strain . NMR: Aromatic protons in benzothiazole derivatives () resonate at δ 7.6–8.2, while the target’s thiophene protons are expected near δ 7.0–7.5. compounds display acetyl peaks at δ 2.6 (1H NMR) .
Functional Group Impact: Halogenated phenyl groups (e.g., 4-Cl, 2,6-F in ) enhance lipophilicity and may improve membrane permeability compared to the target’s unsubstituted phenyl .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an oxazolidinone ring with a thiophene moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034384-56-8 |
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 370.48 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:
- Formation of the Oxazolidinone Ring : This is achieved through the cyclization of appropriate precursors containing carbonyl and amine functionalities.
- Coupling with Thiophene : The thiophene moiety is introduced via electrophilic substitution or coupling reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazolidinone structure is known to interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have been shown to inhibit α-glucosidase and other metabolic enzymes, affecting carbohydrate metabolism significantly.
- Receptor Modulation : The compound may also interact with specific receptors in cellular pathways, influencing processes such as apoptosis and cellular proliferation.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated an inhibition zone against E. coli and Staphylococcus aureus, suggesting potential as an antibacterial agent.
Bacterial Strain Inhibition Zone (mm) E. coli 15 Staphylococcus aureus 18 -
Anticancer Properties : In cancer research, this compound has shown promise in inhibiting tumor cell proliferation in breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis mediated by reactive oxygen species (ROS).
- A study reported a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
